2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one
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Overview
Description
These compounds contain valine or a derivative thereof resulting from the reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle .
Preparation Methods
The synthesis of 2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one can be achieved through various synthetic routes. One common method involves the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid at 180°C for 1 hour . This reaction forms intermediate derivatives, which can then be further modified to obtain the desired compound. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in various biochemical pathways. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system. In industry, it is used in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. One known target is dipeptidyl peptidase 4, an enzyme involved in the regulation of glucose metabolism . By inhibiting this enzyme, the compound can modulate glucose levels in the body, making it a potential candidate for the treatment of diabetes. Other molecular targets and pathways may also be involved, depending on the specific biological context.
Comparison with Similar Compounds
2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one can be compared with other similar compounds, such as pyrrolidine derivatives and valine derivatives. Pyrrolidine derivatives are known for their diverse biological activities and are used in the development of various pharmaceuticals . Valine derivatives, on the other hand, are important in the synthesis of peptides and proteins. The uniqueness of this compound lies in its specific structure, which combines features of both pyrrolidine and valine derivatives, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H25N3O |
---|---|
Molecular Weight |
227.35 g/mol |
IUPAC Name |
2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15-7-5-6-10(15)8-14(3)4/h9-11H,5-8,13H2,1-4H3/t10-,11?/m0/s1 |
InChI Key |
FQNGKBJHXSSVAZ-VUWPPUDQSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N1CCC[C@H]1CN(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1CN(C)C)N |
Origin of Product |
United States |
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